(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone is a fully synthetic indole derivative featuring a piperidinylmethanone group at the 5-position, a 2-methyl substituent, and a 1-(3-methylbenzyl) moiety. It is supplied at ≥98% purity under ISO-certified quality control with a molecular weight of 346.47 g·mol⁻¹ (C₂₃H₂₆N₂O).
Molecular FormulaC23H26N2O
Molecular Weight346.5 g/mol
Cat. No.B14060941
⚠ Attention: For research use only. Not for human or veterinary use.
Buy (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone | 98% HPLC Certified Indole Derivative for Drug Discovery
(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone is a fully synthetic indole derivative featuring a piperidinylmethanone group at the 5-position, a 2-methyl substituent, and a 1-(3-methylbenzyl) moiety. It is supplied at ≥98% purity under ISO-certified quality control with a molecular weight of 346.47 g·mol⁻¹ (C₂₃H₂₆N₂O) . This scaffold belongs to the broader aminoalkylindole (AAI) class, which includes well-characterized cannabinoid receptor ligands, but the 5‑piperidinylmethanone regiochemistry and meta‑methylbenzyl N‑substitution pattern differentiate it from the more common 3‑carbonyl indole series [1].
5‑piperidinylmethanone indole core for SAR and GPCR ligand studies
Meta‑methylbenzyl N‑substitution for CNS penetration research
High-purity indole derivative for receptor binding and functional assays
Distinct regiochemistry from 3‑carbonyl indole ligands; supports 15‑PGDH inhibitor discovery
[1] Wiley, J. L., Compton, D. R., Dai, D., Lainton, J. A., Phillips, M., Huffman, J. W., & Martin, B. R. (1998). Structure-activity relationships of indole- and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. View Source
Why (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone Cannot Be Replaced by Other Indole Derivatives
Indole-based research compounds with varying N‑alkyl, C‑2, and C‑5 substituents exhibit profoundly different target engagement, selectivity, and pharmacokinetic profiles. Even minor modifications—such as shifting the methyl group from the meta to para position on the benzyl ring or relocating the carbonyl from the 5‑position to the 3‑position—can abrogate CB₁/CB₂ affinity or invert functional activity within the aminoalkylindole chemotype [1]. The 3‑methylbenzyl substituent imparts a distinct steric and electronic environment compared to the unsubstituted benzyl or 4‑methylbenzyl analogs, potentially altering metabolic stability and off‑target liability. For procurement decisions in SAR campaigns, receptor‑panel screening, or in vivo pharmacology, generic replacement with a structurally related indole invalidates the hypothesis under test and introduces uncontrolled variables into the experimental system [2].
Meta‑methylbenzyl substitution may shift receptor affinity and metabolic stability compared to para‑methyl or unsubstituted benzyl analogs.
5‑piperidinylmethanone regiochemistry differs from 3‑carbonyl indoles; may invert functional activity at cannabinoid receptors.
Indole core vs benzimidazole analog alters H‑bond acceptor count and electronic distribution, potentially changing target engagement and off‑target profiles.
[1] Eissenstat, M. A., Bell, M. R., D'Ambra, T. E., Alexander, E. J., Daum, S. J., Ackerman, J. H., ... & Ward, S. J. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. View Source
[2] Shim, J. Y., Collantes, E. R., Welsh, W. J., Subramaniam, B., Howlett, A. C., Eissenstat, M. A., & Ward, S. J. (1998). Three-Dimensional Quantitative Structure-Activity Relationship Study of the Cannabimimetic (Aminoalkyl)indoles Using Comparative Molecular Field Analysis. Journal of Medicinal Chemistry, 41(23), 4521-4532. View Source
98% HPLC Purity vs 95% Industry Standard: Reduced Impurity-Driven Assay Noise
The target compound is certified at ≥98% purity by HPLC, accompanied by batch-specific NMR and QC documentation under ISO standards . This represents a 3-percentage-point absolute purity advantage over the typical 95% specification common for research-grade indole analogs such as 1‑benzyl‑2‑methyl‑1H‑indole (CAS 17901‑58‑5) .
PurityData to verify
Target ≥98% vs comparator 95%
HPLC purity (area%)
Reduced impurity-driven assay noise in receptor‑binding or functional cAMP readouts
ISO‑certified QC; comparator from representative vendor catalogs
PurityQuality ControlReproducibility
Evidence Dimension
HPLC purity (area%)
Target Compound Data
≥98% (NLT 98%)
Comparator Or Baseline
1‑benzyl‑2‑methyl‑1H‑indole (CAS 17901-58-5): typically 95%
Quantified Difference
+3 percentage points absolute purity
Conditions
ISO-certified QC release; comparator specification from representative vendor catalogs
Why This Matters
Higher purity reduces the probability of false positives or masked signals in biological assays, particularly in receptor-binding or functional cAMP read-outs where trace impurities can act as confounding agonists or antagonists.
PurityQuality ControlReproducibility
Indole Core vs Benzimidazole Analog: Different Hydrogen‑Bond Acceptor Profile
The indole derivative (C₂₃H₂₆N₂O, MW 346.47 g·mol⁻¹) contains one hydrogen‑bond acceptor (the piperidinyl carbonyl) and no additional heteroatoms in the core . In contrast, the benzimidazole analog [2‑methyl‑1‑(3‑methylbenzyl)‑1H‑benzimidazol‑5‑yl](piperidin‑1‑yl)methanone (C₂₂H₂₅N₃O, MW 347.46 g·mol⁻¹) possesses a third nitrogen in the benzimidazole ring, increasing the H‑bond acceptor count and altering electronic distribution .
Core heterocycleClass‑level inference
Indole (2 N, 1 O) vs benzimidazole (3 N, 1 O)
Molecular formula C₂₃H₂₆N₂O vs C₂₂H₂₅N₃O
Absence of imidazole nitrogen may alter H‑bond pose, metabolic stability, and off‑target interactions
Structural identity confirmed by vendor specification
Heterocyclic ChemistryLigand DesignSelectivity
Evidence Dimension
Molecular formula and heteroatom count
Target Compound Data
C₂₃H₂₆N₂O (2 N atoms, 1 O atom)
Comparator Or Baseline
Benzimidazole analog: C₂₂H₂₅N₃O (3 N atoms, 1 O atom)
Quantified Difference
Δ1 nitrogen atom; Δ~1 g·mol⁻¹ MW
Conditions
Structural identity confirmed by vendor specification
Why This Matters
The absence of the additional imidazole nitrogen eliminates a potential H‑bond acceptor site, which can alter target‑binding pose, metabolic stability, and off‑target interactions (e.g., CYP inhibition). Procurement of the indole version ensures the intended pharmacophore is evaluated.
Heterocyclic ChemistryLigand DesignSelectivity
Meta-Methylbenzyl Substitution vs Para or Unsubstituted Benzyl: Predicted Lipophilicity and Steric Profile
The 3‑methylbenzyl (meta) substituent is predicted to increase lipophilicity (estimated XLogP3‑AA ≈ 4.5–5.0) compared with the 1‑benzyl‑2‑methyl‑1H‑indole scaffold (XLogP3‑AA ≈ 3.8–4.2) [1]. The meta‑methyl group also introduces a steric footprint that can differentiate binding to hydrophobic sub‑pockets in GPCRs such as CB₁ and CB₂, as evidenced by SAR studies on aminoalkylindoles showing that N‑benzyl substitution patterns modulate receptor affinity by up to 10‑fold [2].
Predicted logPClass‑level inference
~4.5–5.0
Target: meta‑methylbenzyl; comparator: benzyl analog ~3.8–4.2
May support CNS permeability review; meta‑methyl may avoid para‑oxidation liability
XLogP3‑AA prediction; reference from PubChem CID 156810742
LipophilicitySARCNS Penetration
Evidence Dimension
Predicted XLogP3-AA
Target Compound Data
Estimated ~4.5–5.0 (indole with meta‑methylbenzyl)
Comparator Or Baseline
1‑benzyl‑2‑methyl‑1H‑indole: XLogP3-AA ~3.8–4.2
Quantified Difference
Δ +0.3 to +0.8 logP units
Conditions
Computed by XLogP3 algorithm; comparator value from PubChem CID 156810742 (closest 5‑piperidinyl indole analog with computed XLogP3 of 4.6) [1]
Why This Matters
Higher predicted lipophilicity may translate to improved blood-brain barrier permeation—a critical parameter for CNS‑targeted programs. The meta positioning also avoids the potential metabolic liability associated with para‑methyl oxidation.
[2] Eissenstat, M. A., Bell, M. R., D'Ambra, T. E., Alexander, E. J., Daum, S. J., Ackerman, J. H., ... & Ward, S. J. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. View Source
5‑Piperidinylmethanone Regiochemistry Distinct from 3‑Carbonyl Indoles: Validated Scaffold in PGDH Inhibitor Patents
The indol‑5‑yl(piperidin‑1‑yl)methanone scaffold is explicitly claimed in US11345702 as a 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitor, with exemplified compounds bearing a phenyl (or substituted phenyl) group at N‑1 achieving IC₅₀ values of 2.7–5.6 nM in biochemical assays [1]. The target compound’s 3‑methylbenzyl N‑substitution situates it within this patented chemotype, where the 5‑piperidinylmethanone moiety is essential for activity, distinguishing it from the more common 3‑carbonyl cannabinoid indoles (e.g., JWH‑018) that act via an entirely different target class (CB₁/CB₂) [2].
Patent scaffoldClass‑level inference
Indol‑5‑yl(piperidin‑1‑yl)methanone claimed in US11345702
Exemplar IC₅₀ 2.7–5.6 nM in 15‑PGDH biochemical assay
Supports 15‑PGDH inhibitor discovery; activity of exact compound not directly reported
384‑well recombinant enzyme assay; distinct from cannabinoid‑targeted indoles
384‑well biochemical assay with recombinant 15‑PGDH/HPGD [1]
Why This Matters
The patent-validated scaffold provides a regulatory and intellectual property rationale for procurement: the 5‑piperidinylmethanone indole series is mechanistically distinct from cannabinoid‑targeted indoles, opening alternative therapeutic applications in inflammation and tissue regeneration.
[1] US Patent 11345702 B1. PGDH inhibitors and methods of making and using. Published 2022-05-31. Available at: https://patents.google.com/patent/US11345702B1/ View Source
[2] Showalter, V. M., Compton, D. R., Martin, B. R., & Abood, M. E. (1996). Evaluation of binding in a transfected cell line expressing a peripheral cannabinoid receptor (CB2): identification of cannabinoid receptor subtype selective ligands. Journal of Pharmacology and Experimental Therapeutics, 278(3), 989-999. View Source
Optimal Procurement Use-Cases for (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone
Structure–Activity Relationship (SAR) Expansion of Aminoalkylindole Cannabinoid Ligands
The compound’s unique combination of 5‑piperidinylmethanone, 2‑methyl, and 1‑(3‑methylbenzyl) groups makes it a valuable probe for mapping the SAR landscape of the aminoalkylindole chemotype. Its ≥98% purity ensures that observed activity shifts are attributable to structural variables rather than impurities. The 5‑piperidinylmethanone regiochemistry departs from the canonical 3‑carbonyl indoles, enabling systematic exploration of CB₁ vs CB₂ selectivity [1].
15‑PGDH Inhibitor Lead Generation and Patent Expansion
Based on the indol‑5‑yl(piperidin‑1‑yl)methanone scaffold’s demonstrated nanomolar 15‑PGDH inhibition in US11345702, the target compound can serve as a starting point for medicinal chemistry optimization of prostaglandin degradation inhibitors, with potential applications in wound healing and inflammatory bowel disease [1]. The meta‑methylbenzyl substituent offers a handle for further derivatization not explored in the disclosed patent exemplars.
Comparative Metabolism and Pharmacokinetic (DMPK) Studies
The indole core (vs benzimidazole) and the meta‑methylbenzyl group are predicted to produce distinct CYP‑mediated oxidation profiles. Procuring this compound alongside the benzimidazole analog (CAS 1234208-67-3) enables head‑to‑head microsomal stability and metabolite identification studies, providing quantitative half‑life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) comparisons essential for lead selection .
Chemical Biology Probe for GPCR Off-Target Screening Panels
Given the structural similarity to known cannabinoid receptor ligands, the compound can be included in broad GPCR selectivity panels (e.g., Eurofins Lead Profiling) to identify off‑target hits. The high purity reduces the risk of false positives from trace ligands, and the unique substitution pattern may reveal receptor interactions not observed with 1‑pentyl or 1‑benzyl analogs [2].
Application
Selection Property
Validation Focus
Aminoalkylindole SAR expansion
5‑piperidinylmethanone regiochemistry
CB₁/CB₂ selectivity screening
15‑PGDH inhibitor discovery
Indol‑5‑yl(piperidin‑1‑yl)methanone scaffold
PGDH biochemical assay context
Metabolism and pharmacokinetic profiling
Indole core vs benzimidazole analog
Microsomal stability comparison
GPCR off‑target panel screening
Unique N‑substitution pattern
Off‑target hit identification
[1] US Patent 11345702 B1. PGDH inhibitors and methods of making and using. Published 2022-05-31. View Source
[2] Eissenstat, M. A. et al. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. J. Med. Chem., 38(16), 3094-3105. View Source
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